5-Chlorobicyclo[3.3.1]non-2-ene
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Overview
Description
5-Chlorobicyclo[3.3.1]non-2-ene is a chemical compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by a bicyclic structure with a chlorine atom attached to one of the carbon atoms in the ring system. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobicyclo[3.3.1]non-2-ene typically involves the chlorination of bicyclo[3.3.1]non-2-ene. One common method is the addition of chlorine gas to bicyclo[3.3.1]non-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobicyclo[3.3.1]non-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[3.3.1]nonane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[3.3.1]non-2-enes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include reduced bicyclo[3.3.1]nonane derivatives.
Scientific Research Applications
5-Chlorobicyclo[3.3.1]non-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chlorobicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: The parent compound without the chlorine atom.
5-Bromobicyclo[3.3.1]non-2-ene: A similar compound with a bromine atom instead of chlorine.
5-Iodobicyclo[3.3.1]non-2-ene: A similar compound with an iodine atom instead of chlorine.
Uniqueness
5-Chlorobicyclo[3.3.1]non-2-ene is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential biological activities. The chlorine atom can influence the compound’s electronic properties, making it distinct from its bromine and iodine analogs.
Properties
CAS No. |
86508-23-8 |
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Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
5-chlorobicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C9H13Cl/c10-9-5-1-3-8(7-9)4-2-6-9/h1,3,8H,2,4-7H2 |
InChI Key |
LNHYAOGAHRGCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CC=C2)Cl |
Origin of Product |
United States |
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